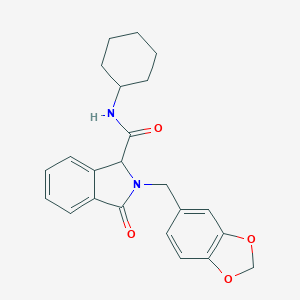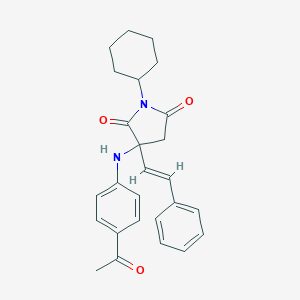![molecular formula C19H19N3OS2 B293205 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone](/img/structure/B293205.png)
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is a chemical compound that has been the subject of significant scientific research. This compound is of interest due to its potential therapeutic applications, particularly in the treatment of neurological disorders. In
作用机制
The mechanism of action of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone is not yet fully understood. However, it is believed that this compound works by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has a number of biochemical and physiological effects. This compound has been shown to increase the levels of certain neurotransmitters in the brain, including dopamine, serotonin, and acetylcholine. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which could contribute to its neuroprotective properties.
实验室实验的优点和局限性
One advantage of using 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone in lab experiments is its potential therapeutic applications. This compound has been shown to have neuroprotective, anti-inflammatory, and anti-oxidant properties, making it a potentially useful treatment for a variety of diseases and conditions. However, one limitation of using this compound in lab experiments is that its mechanism of action is not yet fully understood, which could make it difficult to optimize its therapeutic potential.
未来方向
There are a number of future directions for research on 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone. One area of research could be to further investigate its mechanism of action, in order to optimize its therapeutic potential. Additionally, future research could focus on developing more efficient synthesis methods for this compound, in order to make it more widely available for research and potential therapeutic use. Finally, research could focus on testing this compound in animal models and clinical trials, in order to determine its safety and efficacy as a potential treatment for neurological disorders and other diseases.
合成方法
The synthesis of 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone involves a multi-step process. The first step is the reaction of 2-chloro-4-methoxybenzaldehyde with methylamine to form 2-(methylamino)-4-methoxybenzaldehyde. This intermediate is then reacted with 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene to form 2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone.
科学研究应用
2-{[4-(Methylamino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-1-phenylethanone has been the subject of significant scientific research due to its potential therapeutic applications. This compound has been shown to have neuroprotective effects, making it a potential treatment for neurological disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease. Additionally, this compound has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of a variety of other diseases and conditions.
属性
分子式 |
C19H19N3OS2 |
|---|---|
分子量 |
369.5 g/mol |
IUPAC 名称 |
2-[[4-(methylamino)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]-1-phenylethanone |
InChI |
InChI=1S/C19H19N3OS2/c1-20-17-16-13-9-5-6-10-15(13)25-18(16)22-19(21-17)24-11-14(23)12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3,(H,20,21,22) |
InChI 键 |
RKUCWHCEYREDPY-UHFFFAOYSA-N |
SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
规范 SMILES |
CNC1=C2C3=C(CCCC3)SC2=NC(=N1)SCC(=O)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-(3-Amino-4-methyl-6-phenylfuro[2,3-b]pyridin-2-yl)ethanone](/img/structure/B293125.png)
![Ethyl {[6-(4-chlorophenyl)-3-cyano-4-phenyl-2-pyridinyl]oxy}acetate](/img/structure/B293126.png)
![Ethyl 4-methyl-6-phenyl-3-({[3-(trifluoromethyl)anilino]carbonyl}amino)furo[2,3-b]pyridine-2-carboxylate](/img/structure/B293127.png)
![1-Phenyl-4-imino-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidine-5-amine](/img/structure/B293128.png)
![2-(2-methyl-4-oxopyrimido[4',5':4,5][1,3]thiazolo[3,2-a]benzimidazol-3(4H)-yl)acetamide](/img/structure/B293129.png)
![5-Phenyl-7-piperidino[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B293130.png)
![1-{[5-(10H-phenothiazin-10-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone](/img/structure/B293133.png)
![4-allyl-5-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B293134.png)
![N-{[(4-methylphenyl)sulfonyl]methyl}-3-oxo-2-(2-thienylmethyl)-1-isoindolinecarboxamide](/img/structure/B293135.png)

![Nicotinaldehyde (3-allyl-2-thioxo-2,3-dihydro[1,3]thiazolo[4,5-d]pyrimidin-7-yl)hydrazone](/img/structure/B293138.png)
![3-[(4-chlorobenzyl)sulfanyl]-5-(2-{5-[(4-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)-4H-1,2,4-triazole](/img/structure/B293143.png)
![1-Cyclohexyl-3-styryl-3-[4-[(dimethylamino)sulfonyl]anilino]pyrrolidine-2,5-dione](/img/structure/B293146.png)
